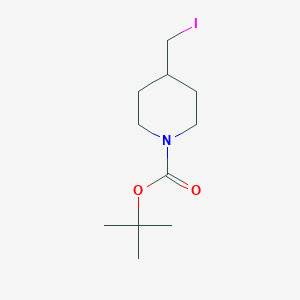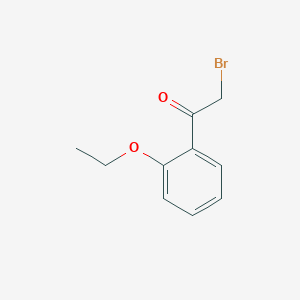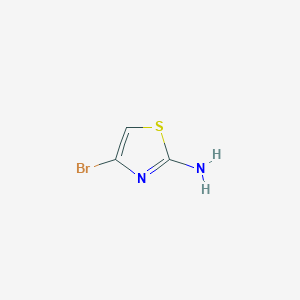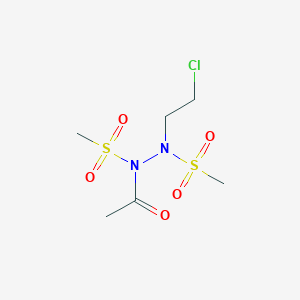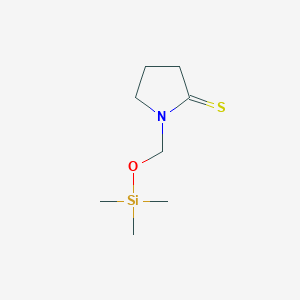
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione, also known as TMTMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMTMPT is a thione derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom. TMTMPT has a trimethylsilyl group attached to the pyrrolidine ring, which makes it a versatile compound for various applications.
Wirkmechanismus
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione acts as a nucleophile in organic reactions due to the presence of the thione group. The thione group can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. The trimethylsilyl group attached to the pyrrolidine ring also plays a crucial role in the reactivity of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione by increasing the nucleophilicity of the thione group.
Biochemische Und Physiologische Effekte
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can act as a potent antioxidant and can protect cells from oxidative stress. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is also highly reactive and can undergo a wide range of organic reactions. However, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. One of the significant areas of research is in the synthesis of new organic compounds using 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione as a reagent. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be used to introduce a thione group into the target molecule, which can be further modified to obtain a wide range of organic compounds. Another area of research is in the study of the biochemical and physiological effects of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Further studies are needed to understand the mechanisms underlying the antioxidant and anti-inflammatory properties of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. Finally, 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can also be explored for its potential applications in drug discovery and development.
Synthesemethoden
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of pyrrolidine with chloromethyltrimethylsilane to form the intermediate, which is then treated with sodium hydrosulfide to obtain 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione. The synthesis of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is a straightforward process and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various scientific fields. One of the significant applications of 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is in the synthesis of organic compounds. 1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione is used as a reagent in organic synthesis to introduce a thione group into the target molecule. The thione group is a versatile functional group that can be further modified to obtain a wide range of organic compounds.
Eigenschaften
CAS-Nummer |
157439-39-9 |
|---|---|
Produktname |
1-(Trimethylsilyloxymethyl)pyrrolidine-2-thione |
Molekularformel |
C8H17NOSSi |
Molekulargewicht |
203.38 g/mol |
IUPAC-Name |
1-(trimethylsilyloxymethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C8H17NOSSi/c1-12(2,3)10-7-9-6-4-5-8(9)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
PHOCYIXCRYCXJU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCN1CCCC1=S |
Kanonische SMILES |
C[Si](C)(C)OCN1CCCC1=S |
Synonyme |
2-Pyrrolidinethione, 1-[[(trimethylsilyl)oxy]methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



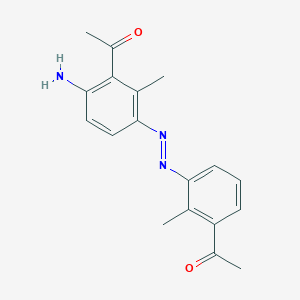
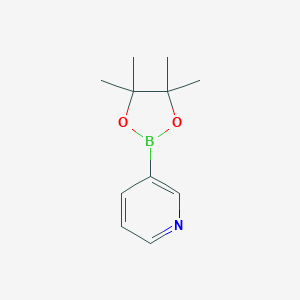
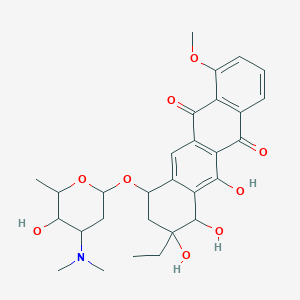
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
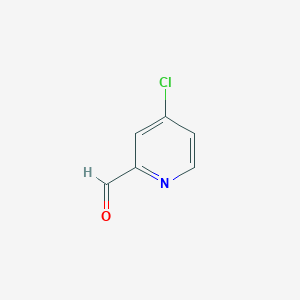
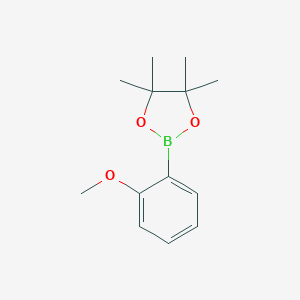
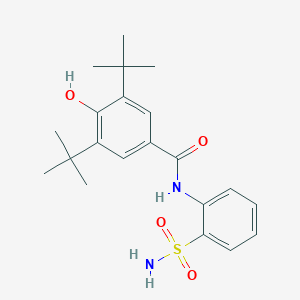
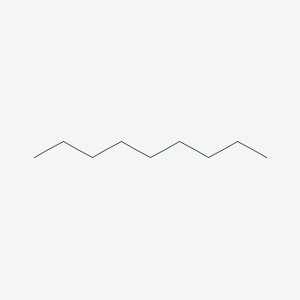
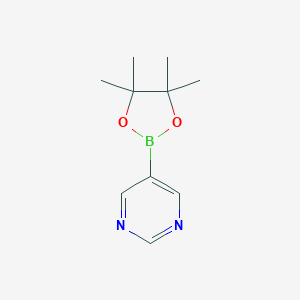
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
